Superior Antiglioma Activity in Thiazolidin-4-one Derivatives: 4-(Methylsulfonyl)benzaldehyde vs. 4-(Methylthio)benzaldehyde
In a direct comparative study, thiazolidin-4-one derivatives synthesized from 4-(methylsulfonyl)benzaldehyde demonstrated significantly superior antiglioma activity compared to identical derivatives prepared from 4-(methylthio)benzaldehyde. The four most active compounds in the entire 14-compound series (compounds 5b, 5e, 5g, and 6e) were all derived from 4-(methylsulfonyl)benzaldehyde, not from the methylthio analog . This difference is attributed to the sulfonyl group's capacity for specific hydrogen-bonding interactions within the target site, a property absent in the methylthio (-SCH₃) substituent.
| Evidence Dimension | Antiglioma activity in C6 glioblastoma cell line (MTT assay, 72 h treatment) |
|---|---|
| Target Compound Data | Compounds 5b and 5e (both derived from 4-(methylsulfonyl)benzaldehyde): Significant cell viability reduction at 5 μM; Compound 6e: Significant reduction at 25 μM; Compound 5g: Significant reduction at 50 μM |
| Comparator Or Baseline | Compounds derived from 4-(methylthio)benzaldehyde: No compounds achieved statistical significance at ≤50 μM |
| Quantified Difference | Top-performing sulfonyl-derived compounds active at 5 μM vs. methylthio-derived compounds requiring >50 μM (>10-fold potency difference); four most potent compounds all from sulfonyl series |
| Conditions | C6 rat glioblastoma cell line; MTT assay; 72-hour treatment; compared to standard drug temozolomide (TMZ) at 100 μM |
Why This Matters
For medicinal chemistry programs targeting glioblastoma or other CNS malignancies, 4-(methylsulfonyl)benzaldehyde offers a >10-fold potency advantage over the methylthio analog when incorporated into thiazolidin-4-one scaffolds, directly impacting hit-to-lead optimization timelines and candidate selection.
- [1] da Silva, D. S., et al. (2016). Thiazolidin-4-ones from 4-(methylthio)benzaldehyde and 4-(methylsulfonyl)benzaldehyde: Synthesis, antiglioma activity and cytotoxicity. European Journal of Medicinal Chemistry, 124, 574-582. PMID: 27614406. View Source
